molecular formula C6H6ClIN2 B13465525 6-Chloro-3-iodo-5-methyl-2-pyridinamine

6-Chloro-3-iodo-5-methyl-2-pyridinamine

Cat. No.: B13465525
M. Wt: 268.48 g/mol
InChI Key: UUDZVNSAFAOPEK-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-5-methylpyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine, iodine, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-5-methylpyridin-2-amine can be achieved through several methods. One common approach involves the halogenation of 5-methylpyridin-2-amine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of 6-Chloro-3-iodo-5-methylpyridin-2-amine may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-5-methylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic compounds can be used under appropriate conditions (e.g., solvent, temperature).

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.

Major Products

    Substitution: Products include azido, cyano, or organometallic derivatives.

    Oxidation: Products include N-oxides or other oxidized forms.

    Reduction: Products include dehalogenated amines or other reduced derivatives.

Scientific Research Applications

6-Chloro-3-iodo-5-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-5-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to target proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-iodo-3-methylpyridine
  • 6-Chloro-5-iodopyridin-2-amine
  • 2-Chloro-6-iodo-5-methylpyridin-3-ol
  • 6-Chloro-5-methylpyridin-2-amine

Uniqueness

6-Chloro-3-iodo-5-methylpyridin-2-amine is unique due to the specific positioning of the chlorine, iodine, and methyl groups on the pyridine ring. This unique arrangement can influence its reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

6-chloro-3-iodo-5-methylpyridin-2-amine

InChI

InChI=1S/C6H6ClIN2/c1-3-2-4(8)6(9)10-5(3)7/h2H,1H3,(H2,9,10)

InChI Key

UUDZVNSAFAOPEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)N)I

Origin of Product

United States

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